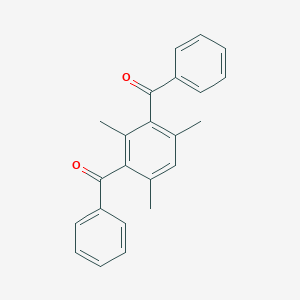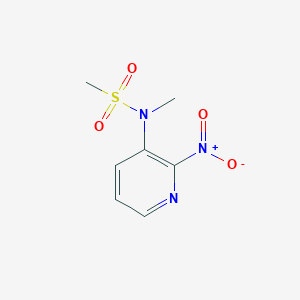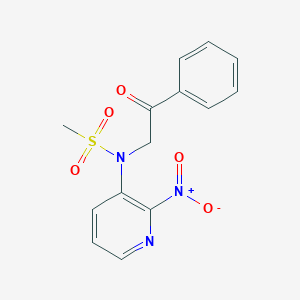![molecular formula C20H23N3O3 B240900 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 366.45 g/mol. In
Mécanisme D'action
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. MPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. MPAA has also been shown to bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that regulates glucose and lipid metabolism. These actions may contribute to the anti-inflammatory and anti-tumor properties of MPAA.
Biochemical and Physiological Effects
MPAA has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, MPAA has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In immune cells, MPAA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In adipocytes, MPAA has been shown to increase the expression of genes involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for lab experiments, including its high purity and stability, and its ability to dissolve in organic solvents. However, MPAA also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. MPAA also has some potential toxicity, which must be taken into consideration when using it in experiments.
Orientations Futures
For the study of MPAA include the development of new derivatives with improved properties and the investigation of its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis method for MPAA involves the reaction of 4-methylpiperazine with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride to form MPAA. This synthesis method has been optimized to achieve a high yield of MPAA with low impurities.
Applications De Recherche Scientifique
MPAA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MPAA has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. In agriculture, MPAA has been used as a herbicide due to its ability to inhibit plant growth. In material science, MPAA has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
Nom du produit |
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide |
|---|---|
Formule moléculaire |
C20H23N3O3 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H23N3O3/c1-22-11-13-23(14-12-22)20(25)17-9-5-6-10-18(17)21-19(24)15-26-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,24) |
Clé InChI |
PIJOSIUIXDLINX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



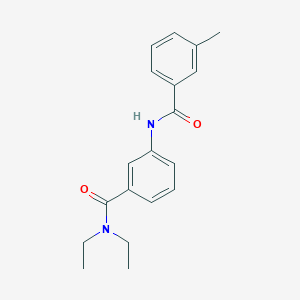
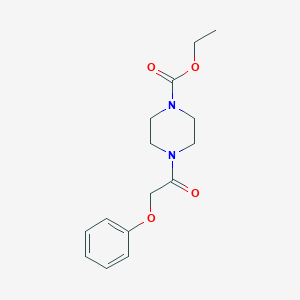
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
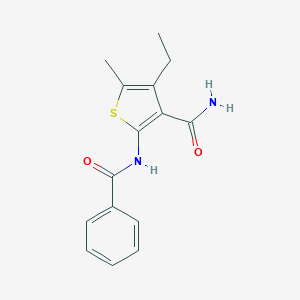

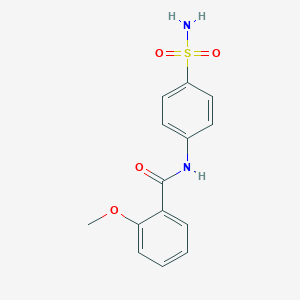

![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)
